![molecular formula C32H52N2O6 B14258370 2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid CAS No. 387816-60-6](/img/structure/B14258370.png)
2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is a complex organic compound characterized by its unique structure, which includes a phenylene group linked to two carbonylazanediyl groups, each further connected to a didodecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenediamine with dodecanoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then further reacted with another equivalent of dodecanoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives may have potential as bioactive agents or in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid involves its interaction with specific molecular targets. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. Additionally, the long aliphatic chains may interact with lipid membranes, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dinicotinic acid
Uniqueness
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is unique due to its specific structure, which combines a phenylene core with carbonylazanediyl linkages and long aliphatic chains. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
387816-60-6 |
|---|---|
分子式 |
C32H52N2O6 |
分子量 |
560.8 g/mol |
IUPAC 名称 |
2-[[4-(1-carboxyundecylcarbamoyl)benzoyl]amino]dodecanoic acid |
InChI |
InChI=1S/C32H52N2O6/c1-3-5-7-9-11-13-15-17-19-27(31(37)38)33-29(35)25-21-23-26(24-22-25)30(36)34-28(32(39)40)20-18-16-14-12-10-8-6-4-2/h21-24,27-28H,3-20H2,1-2H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChI 键 |
PWUJBCHZFYDIAB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NC(CCCCCCCCCC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
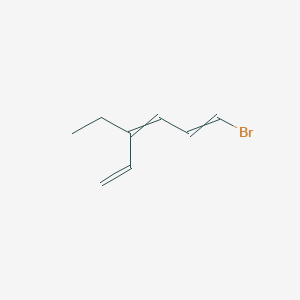
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

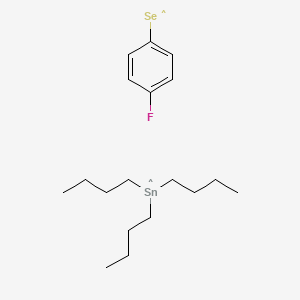
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
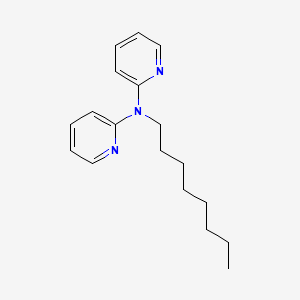
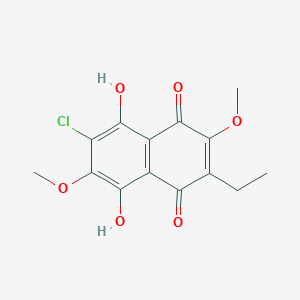
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
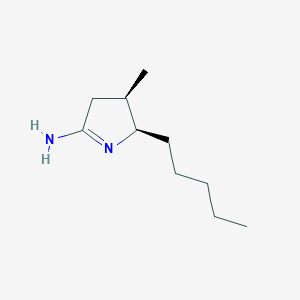
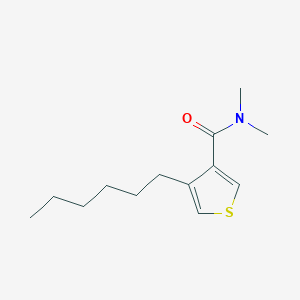
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
